3-Allylrhodanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43395. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

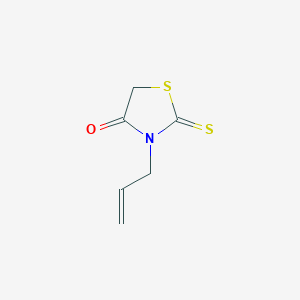

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGUTBCTEJBRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)CSC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60163140 | |

| Record name | 3-Allylrhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1457-47-2 | |

| Record name | 3-Allylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1457-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Allylrhodanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Allylrhodanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60163140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-allylrhodanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Allylrhodanine: A Versatile Scaffold for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allylrhodanine, a derivative of the rhodanine heterocyclic core, serves as a crucial building block in medicinal chemistry and drug discovery. Its versatile structure allows for extensive modification, leading to the development of potent and selective inhibitors for a wide array of biological targets. This guide provides a comprehensive overview of the research applications of this compound and its derivatives, with a focus on their roles as enzyme inhibitors in various therapeutic areas. The content herein details quantitative inhibitory data, experimental methodologies, and the underlying signaling pathways and mechanisms of action.

Core Applications in Research

The rhodanine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with numerous biological targets.[1] The introduction of an allyl group at the N-3 position often serves as a foundational step in the synthesis of more complex and potent derivatives. These compounds have been extensively investigated for their potential as:

-

Antidiabetic Agents: By inhibiting enzymes like aldose reductase, α-amylase, and α-glucosidase.[2][3]

-

Antibacterial Agents: Targeting critical bacterial enzymes such as enoyl-acyl carrier protein reductase (InhA).[4]

-

Anticancer Agents: Through the inhibition of protein kinases, topoisomerases, and signaling phosphatases like JNK-stimulating phosphatase-1 (JSP-1).[5]

-

Antiviral Agents: Notably as inhibitors of HIV-1 integrase.[6]

-

Anti-inflammatory Agents: By modulating inflammatory signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various rhodanine derivatives, including those with the 3-allyl substructure, against key biological targets.

Table 1: Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1) Inhibition

| Compound ID | R1 Substituent (at C5-benzylidene) | R2 Substituent (at N3) | ALR2 IC50 (µM) | ALR1 IC50 (µM) | Reference |

| 3a | 4-OH, 3-OCH3 | Acetamide-phenyl | 0.25 ± 0.04 | 5.38 ± 0.07 | [2][7] |

| 3f | 4-OCH3 | Acetamide-morpholine | 0.12 ± 0.01 | 2.18 ± 0.03 | [2][7] |

| Compound 9e | N-methyl carbazole | - | 2.82 | - | [8] |

Note: The specific derivatives in this table are based on rhodanine-3-acetamide and other rhodanine structures to illustrate the potency of the scaffold. Direct IC50 values for this compound itself are not commonly reported as it is primarily a synthetic intermediate.

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

| Compound ID | Bacterial Strain | MIC (µM) | Reference |

| Compound 33 | Mycobacterium marinum | 0.21 | [4] |

| Compound 32 | Enterococcus faecalis | 0.57 | [4] |

| Rh 2 | Vancomycin-Resistant S. aureus (VRSA) | 4 | [9] |

| Rh 2 | Methicillin-Resistant S. aureus (MRSA) | 4 | [9] |

| Rh 2 | Vancomycin-Resistant Enterococcus (VRE) | 8 | [9] |

Note: The compounds listed are rhodanine derivatives, highlighting the antibacterial potential of this chemical class.

Key Mechanisms of Action and Signaling Pathways

Inhibition of Aldose Reductase in the Polyol Pathway

In diabetic conditions, elevated glucose levels lead to its conversion to sorbitol by aldose reductase, a key enzyme in the polyol pathway. The accumulation of sorbitol is implicated in diabetic complications. Rhodanine derivatives, particularly those with a carboxylic acid moiety, are potent inhibitors of aldose reductase.

Targeting the JNK Signaling Pathway via JSP-1 Inhibition

The c-Jun N-terminal kinase (JNK) signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. JNK-stimulating phosphatase-1 (JSP-1) is a dual-specificity phosphatase that activates this pathway. Rhodanine-based compounds have been identified as inhibitors of JSP-1, thereby attenuating JNK signaling. This mechanism is of interest in cancer and inflammatory disease research.[5][10] Some research also suggests that targeting the JNK-interacting protein-1 (JIP1), a scaffold protein in the JNK pathway, can sensitize cancer cells to chemotherapy.[1][11][12][13]

Antibacterial Action through Inhibition of Enoyl-ACP Reductase (InhA)

InhA is a critical enzyme in the fatty acid synthesis (FAS-II) pathway of Mycobacterium tuberculosis, responsible for the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This compound derivatives have been designed as direct inhibitors of InhA, bypassing the common resistance mechanisms to frontline drugs like isoniazid, which require metabolic activation.[4][8][14][15]

Experimental Protocols

In Vitro Aldose Reductase (ALR2) Inhibition Assay

This protocol outlines a common spectrophotometric method for determining the ALR2 inhibitory activity of this compound derivatives.

Materials:

-

Human recombinant ALR2

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)

-

DL-glyceraldehyde (substrate)

-

Sodium phosphate buffer (e.g., 0.1 M, pH 6.2)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Reference inhibitor (e.g., Epalrestat or Sulindac)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of NADPH in buffer.

-

Prepare a stock solution of DL-glyceraldehyde in buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitor in buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add buffer, NADPH solution, ALR2 enzyme solution, and the test compound solution to each well.

-

Control Wells (No Inhibition): Add buffer, NADPH solution, ALR2 enzyme solution, and DMSO (vehicle control).

-

Blank Wells (No Enzyme): Add buffer, NADPH solution, test compound solution, but no enzyme.

-

-

Initiate the Reaction:

-

Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a few minutes.

-

Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate solution to all wells.

-

-

Measure Activity:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] x 100

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., S. aureus, M. tuberculosis)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for mycobacteria)

-

Test compounds dissolved in DMSO

-

Reference antibiotic (e.g., Gentamicin, Isoniazid)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Prepare Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds and reference antibiotic in the broth medium directly in the 96-well plate.

-

-

Inoculate the Plate:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

-

-

Determine MIC:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Optionally, a viability indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.

-

Conclusion

This compound and its derivatives represent a highly valuable class of compounds in modern drug discovery and chemical biology research. Their synthetic tractability and ability to be tailored to inhibit a wide range of enzymes make them powerful tools for developing novel therapeutics for diabetes, infectious diseases, and cancer. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area.

References

- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of novel N-methyl carbazole tethered rhodanine derivatives as direct inhibitors of Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Item - Minimum Inhibitory Concentration (MIC) and minimum bactericidal concentration (MBC) of rhodanine compounds (μM) against Vancomycin Resistant Staphylococcus aureus (VRSA) strains. - Public Library of Science - Figshare [plos.figshare.com]

- 10. Rhodanine derivatives as inhibitors of JSP-1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site | Semantic Scholar [semanticscholar.org]

- 13. Targeting JNK-interacting protein 1 (JIP1) sensitises osteosarcoma to doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isoniazid–rhodanine molecular hybrids: design, synthesis, antimycobacterial activity and computational validation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03641K [pubs.rsc.org]

An In-depth Technical Guide to 3-Allylrhodanine: Chemical Structure and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allylrhodanine, a derivative of the rhodanine heterocyclic scaffold, serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring a reactive allyl group and a thiazolidine-4-one-2-thione core, allows for diverse functionalization, leading to the development of compounds with a wide array of biological activities. This technical guide provides a comprehensive overview of the chemical structure and physical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and drug development.

Chemical Structure

The structural attributes of this compound are fundamental to its chemical reactivity and its utility as a scaffold in the synthesis of bioactive molecules.

Chemical Name: 3-Allyl-2-thioxo-4-thiazolidinone[1][2]

Synonyms: 3-(2-Propen-1-yl)-2-thioxo-4-thiazolidinone, N-Allylrhodanine[2][3]

Molecular Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 3-Allyl-2-thioxo-4-thiazolidinone | [1][2] |

| Molecular Formula | C₆H₇NOS₂ | [1][2] |

| Molecular Weight | 173.26 g/mol | [1] |

| CAS Number | 1457-47-2 | [1] |

| SMILES String | C=CCN1C(=S)SCC1=O | [1] |

| InChI Key | GYGUTBCTEJBRAN-UHFFFAOYSA-N | [1] |

Physical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Light yellow to brown crystalline powder | [4] |

| Melting Point | 46-49 °C | [1][4][5][6] |

| Boiling Point | 139 °C at 6 mmHg | [1][7] |

| Density | 1.135 g/mL at 25 °C | [1][8][7] |

| Solubility | Soluble in organic solvents. | |

| Flash Point | 104.3 °C | [7] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical properties of this compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology: Capillary Method [1][5][9][10][11]

-

Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is then placed in a melting point apparatus (e.g., Thiele tube with heating oil or an automated digital instrument).

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

-

Reporting: The melting point is reported as the range T1-T2. A narrow melting range is indicative of high purity.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

Methodology: Micro Boiling Point Determination [4][7][12][13][14]

-

Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with its open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., paraffin oil).

-

Heating: The bath is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is discontinued when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: Since the boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. The observed boiling point can be corrected to the standard pressure (760 mmHg) if necessary.

Solubility Determination

Objective: To qualitatively or quantitatively determine the solubility of this compound in various solvents.

Methodology: Shake-Flask Method [2][6][8][15][16]

-

Qualitative Assessment:

-

A small, weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A small volume of the solvent to be tested (e.g., 1 mL) is added.

-

The mixture is agitated vigorously.

-

Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be repeated with different solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) to classify the compound's solubility.

-

-

Quantitative Assessment:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the filtrate is taken, and the solvent is evaporated.

-

The mass of the remaining solid is measured to determine the concentration of the saturated solution, thus quantifying the solubility.

-

Biological Activity and Signaling Pathway Inhibition

Rhodanine and its derivatives are known to exhibit a broad spectrum of biological activities, often through the inhibition of specific enzymes.[17][18] While a specific signaling pathway for this compound is not extensively characterized in the literature, rhodanine-containing compounds have been widely investigated as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways.[5][8][15] For instance, many rhodanine derivatives have been shown to inhibit tyrosine kinases, which play a pivotal role in cell proliferation, differentiation, and survival.[5][15]

The diagram below illustrates a generic signaling pathway initiated by a growth factor and mediated by a receptor tyrosine kinase (RTK), which can be inhibited by rhodanine derivatives.

Figure 2: Generic Tyrosine Kinase Signaling Pathway Inhibition by a Rhodanine Derivative.

This diagram illustrates that the binding of a growth factor to its receptor tyrosine kinase (RTK) on the cell surface triggers a signaling cascade, ultimately leading to a cellular response. Rhodanine derivatives can act as inhibitors at the phosphorylation step, thereby blocking the downstream signaling and the resulting cellular effects. This mechanism is a key area of investigation for the development of novel therapeutic agents.

Conclusion

This compound is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a scaffold in the synthesis of biologically active molecules is well-established. This guide provides essential technical information and standardized protocols to facilitate its use in research and development. Further investigation into the specific molecular targets and signaling pathways modulated by this compound and its derivatives will continue to be a promising area for the discovery of new therapeutic agents.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Evaluation of Rhodanine and Its Related Heterocyclic Compounds against S. aureus and A. baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. isfcppharmaspire.com [isfcppharmaspire.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of 3-Allylrhodanine: A Technical Guide to its Inhibitory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Allylrhodanine, a derivative of the rhodanine heterocyclic core, has garnered attention for its potential as an inhibitor in various biological systems. This technical guide provides an in-depth analysis of its mechanism of action, with a particular focus on its role as an anti-virulence agent through the inhibition of bacterial quorum sensing. However, it is imperative to approach this compound and other rhodanine derivatives with a critical perspective, as they are widely recognized as Pan-Assay Interference Compounds (PAINS).[1][2][3] This document will dissect both the potential specific inhibitory pathways and the non-specific activities that characterize this class of molecules, offering detailed experimental protocols and visual guides to aid researchers in their evaluation.

Introduction: The Rhodanine Scaffold and the PAINS Caveat

Rhodanine and its derivatives are a class of sulfur-containing heterocyclic compounds that are frequently identified as "hits" in high-throughput screening (HTS) campaigns.[1] Their structure, featuring a thiazolidinone ring, lends itself to various chemical modifications, leading to a broad spectrum of reported biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]

However, the rhodanine core is a well-documented PAINS alert.[1][2][3] PAINS are compounds that tend to produce false-positive results in biochemical assays through a variety of non-specific mechanisms.[2][3] These can include:

-

Aggregation: Forming aggregates that non-specifically sequester and inhibit enzymes.

-

Reactivity: Acting as Michael acceptors or reacting with nucleophilic residues, such as cysteine, on proteins, leading to covalent modification and non-specific inhibition.[1][6]

-

Assay Interference: Possessing inherent properties like color or fluorescence that interfere with optical detection methods used in many assays.[1]

Therefore, any investigation into the inhibitory activity of this compound must be accompanied by rigorous control experiments to rule out these potential artifacts.

Mechanism of Action: Inhibition of Bacterial Quorum Sensing

Despite the concerns related to non-specific activity, evidence suggests that rhodanine derivatives can act as inhibitors of bacterial communication systems known as quorum sensing (QS). QS is a cell-density-dependent signaling mechanism that bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use to coordinate collective behaviors, including the expression of virulence factors and biofilm formation.[7][8] By disrupting QS, these compounds can function as anti-virulence agents, disarming pathogens rather than killing them, which may exert less selective pressure for the development of resistance.[7]

P. aeruginosa possesses a complex, hierarchical QS network, with the Las and Rhl systems being primary regulators, and the Pseudomonas Quinolone Signal (PQS) system acting as an interconnecting component.[7][8] These systems rely on transcriptional regulator proteins (e.g., LasR, RhlR, PqsR) that bind to specific autoinducer molecules. The resulting complex then activates the expression of target genes, including those for virulence factors like elastase (LasB) and pyocyanin.[9][10][11]

This compound and its derivatives are thought to inhibit QS by acting as antagonists to the regulator proteins, particularly LasR and PqsR. They may compete with the native autoinducer molecules for binding to the receptor's ligand-binding pocket, thereby preventing its activation and subsequent gene expression.[6][7][12]

Signaling Pathway Diagram

The following diagram illustrates the hierarchical quorum-sensing cascade in P. aeruginosa and the putative points of inhibition by this compound.

References

- 1. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Five Structurally Unrelated Quorum-Sensing Inhibitors of Pseudomonas aeruginosa from a Natural-Derivative Database - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitors of the PqsR Quorum-Sensing Receptor Reveal Differential Roles for PqsE and RhlI in Control of Phenazine Production - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Novel 3-Allylrhodanine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic motif, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous compounds with therapeutic potential. Among these, 3-allylrhodanine derivatives have emerged as a particularly promising class, exhibiting a range of biological effects including anticancer, antimicrobial, and enzyme-inhibitory activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel this compound derivatives, with a focus on quantitative data and detailed experimental protocols.

Synthesis of this compound Derivatives

The primary synthetic route to 3-allyl-5-arylidenrhodanine derivatives is the Knoevenagel condensation. This reaction typically involves the condensation of this compound with a substituted aromatic aldehyde in the presence of a catalyst and a suitable solvent.

A general synthetic procedure involves refluxing a mixture of this compound, an appropriate aldehyde, and a catalyst such as anhydrous sodium acetate in a solvent like glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by filtration, washed, and may be further purified by recrystallization.[1][2]

Biological Activities and Quantitative Data

The diverse biological activities of this compound derivatives are attributed to their ability to interact with various biological targets. The following sections summarize the key findings and present the quantitative data in a structured format.

Anticancer Activity

Several novel this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[3] The anticancer activity is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| I20 | A549 (Lung) | 7.0 - 20.3 | [3] |

| I20 | PC-3 (Prostate) | 7.0 - 20.3 | [3] |

| I20 | HepG2 (Liver) | 7.0 - 20.3 | [3] |

| 2b2 | A549 (Lung) | 55.8 µg/mL | [2][4][5] |

| 24 | MCF-7 (Breast) | >100 µg/mL (82.5% inhibition) | [6] |

| 19 | MCF-7 (Breast) | 10 µg/mL (81% inhibition) | [6] |

| 25 | A549 (Lung) | 0.8 | [6] |

| 25 | H460 (Lung) | 1.3 | [6] |

| 25 | HT29 (Colon) | 2.8 | [6] |

Antimicrobial Activity

This compound derivatives have also shown promise as antimicrobial agents, particularly against Gram-positive bacteria and mycobacteria.[7][8] The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy and is typically determined using the broth microdilution method.

| Compound ID | Microorganism | MIC (µM) | Reference |

| N-(4-Chlorophenyl)-2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetamide | Mycobacterium tuberculosis | 8 - 16 | [8] |

| 2-[5-(2-hydroxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl]acetic acids | Non-tuberculous mycobacteria | ≥ 32 | [8] |

| 4-(trifluoromethyl)phenyl 2-(4-oxo-2-thioxothiazolidin-3-yl)acetate | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 15.62 | [8] |

| 10a ((Z)-5-((quinoxalin-3-yl) methylene) thiazolidine-2, 4-dione) | Fungi, Gram-positive and Gram-negative bacteria | 0.25 - 8 µg/mL | [9][10] |

| 10b ((Z)- 5- ((quinoxalin-3-yl) methylene)-2-thioxothiazolidin-one) | Fungi, Gram-positive and Gram-negative bacteria | 0.5 - 16 µg/mL | [9] |

Enzyme Inhibition

The rhodanine scaffold is a known inhibitor of various enzymes, and this compound derivatives have been explored for their potential to modulate the activity of enzymes implicated in diseases such as diabetes and cancer.

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| 5e | PRL-3 | 0.9 | [11] |

| 3f | Aldose Reductase (ALR2) | 0.12 ± 0.01 | [12][13] |

| 3a | Aldose Reductase (ALR2) | 0.25 ± 0.04 | [12] |

| 3f | Aldehyde Reductase (ALR1) | 2.18 ± 0.03 | [12] |

| 3c | Aldehyde Reductase (ALR1) | 2.38 ± 0.02 | [12] |

| 6g | Aldose Reductase (ALR2) | 0.04 | [14] |

| 6e | Aldose Reductase (ALR2) | 0.06 | [14] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research findings. This section outlines the methodologies for key biological assays.

General Synthesis of 3-Allyl-5-arylidenrhodanine Derivatives

A mixture of this compound (1 equivalent), a substituted aromatic aldehyde (1-1.25 equivalents), and anhydrous sodium acetate (1 equivalent) is refluxed in glacial acetic acid for a specified period (e.g., 5 hours).[1] The reaction is monitored by TLC. After cooling, the crystalline product is collected by filtration, washed successively with water, ethanol, and diethyl ether, and then dried. Characterization of the synthesized compounds is performed using spectroscopic techniques such as IR, 1H NMR, and 13C NMR, as well as elemental analysis.[1]

Anticancer Activity: MTT Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Reaction: The enzyme, inhibitor, and substrate are mixed in a specific order in a microplate well. The reaction is initiated by the addition of either the enzyme or the substrate.

-

Detection: The enzyme activity is measured by monitoring the change in absorbance or fluorescence over time using a plate reader.

-

IC50 Calculation: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. For carbonic anhydrase inhibitors, preincubation of the enzyme and inhibitor may be required.[16]

Visualizations: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Postulated mechanism of anticancer activity for certain this compound derivatives.

Caption: Logical relationship in the structure-activity relationship (SAR) of this compound derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]

- 6. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of rhodanine-3-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green Synthesis, Biological Activity Evaluation, and Molecular Docking Studies of Aryl Alkylidene 2, 4-thiazolidinedione and Rhodanine Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evaluation and docking analysis of rhodanine-3-hippuric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 3-aminorhodanine derivatives: Synthesis,... | F1000Research [f1000research.com]

- 16. mdpi.com [mdpi.com]

The Role of 3-Allylrhodanine in Drug Discovery and Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 3-Allylrhodanine Derivatives

The most prevalent method for the synthesis of bioactive this compound derivatives is the Knoevenagel condensation.[3] This reaction involves the condensation of this compound with a variety of aromatic or heteroaromatic aldehydes to yield 5-arylidene-3-allylrhodanine derivatives.

General Experimental Protocol: Knoevenagel Condensation

A common procedure for the Knoevenagel condensation of this compound is as follows:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid, add the desired aromatic aldehyde (1-1.2 equivalents) and a catalytic amount of a base like piperidine or anhydrous sodium acetate.[4][5]

-

The reaction mixture is then refluxed for a period ranging from a few hours to overnight, with the progress of the reaction monitored by thin-layer chromatography (TLC).[4]

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove any unreacted starting materials and catalyst.

-

Further purification of the product can be achieved by recrystallization from an appropriate solvent to afford the pure 5-arylidene-3-allylrhodanine derivative.

The reaction conditions, including the choice of solvent, catalyst, and reaction temperature, can be optimized to improve the yield and purity of the desired product.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. The subsequent sections will delve into these activities, presenting quantitative data and outlining the mechanisms of action where they have been elucidated.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The mechanism of action for their anticancer properties is often attributed to the inhibition of various cellular targets, including protein tyrosine phosphatases and kinases, as well as the induction of apoptosis.[6][7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Allyl-5-(4-methoxybenzylidene)rhodanine | A549 (Lung) | 43.6 | [8] |

| 3-Allyl-5-(4-N,N-dimethylaminobenzylidene)rhodanine | A2780 (Ovarian) | 4.4 | [5] |

| 3-Allyl-5-(4-N,N-dimethylaminobenzylidene)rhodanine | A2780cisR (Ovarian) | 3.3 | [5] |

| Rhodanine-containing sorafenib analog | A549 (Lung) | 0.8 | [5] |

| Rhodanine-containing sorafenib analog | H460 (Lung) | 1.3 | [5] |

| Rhodanine-containing sorafenib analog | HT29 (Colon) | 2.8 | [5] |

| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | HuH7 D12 (Liver) | < 10 | [5] |

| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | HaCat (Keratinocyte) | < 10 | [5] |

| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | MDA-MBD 231 (Breast) | < 10 | [5] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][6][9]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[2] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity

This compound derivatives have shown promising activity against a range of bacterial pathogens, including multidrug-resistant strains.[10][11] Their mechanisms of action often involve the inhibition of essential bacterial enzymes.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| 3-Allyl-5-(substituted benzylidene)rhodanine | Staphylococcus aureus | 1.95 - 15.6 | [12] |

| 3-Allyl-5-(substituted benzylidene)rhodanine | Micrococcus luteus | 1.95 - 7.8 | [12] |

| 3-Allyl-5-(substituted benzylidene)rhodanine | Bacillus subtilis | 1.95 - 15.6 | [12] |

| Rhodanine-3-propionic acid derivatives | Gram-positive bacteria | - | [13] |

| Rhodanine derivative 33 | Mycobacterium marinum | 0.21 µM | [12] |

| Rhodanine derivative 32 | Enterococcus faecalis | 0.57 µM | [12] |

Note: MIC values can vary depending on the specific derivative and bacterial strain.

Antiviral Activity

This compound derivatives have also been investigated for their antiviral properties, with notable activity against viruses such as the Human Immunodeficiency Virus (HIV).[14]

| Compound/Derivative | Virus | Cell Line | EC50 | Reference |

| Rhodanine derivative 2 | HIV-1 (AD8) | TZM-bl | 6.9 nM | [9] |

| Rhodanine derivative 1 | HIV-1 (NL4.3) | TZM-bl | ~50 nM | [9] |

| Rhodanine derivative | HSV-2 | Vero | Nanomolar range | [9] |

Note: EC50 (half-maximal effective concentration) values can be influenced by the specific viral strain, cell line, and assay conditions.

Experimental Workflows in Drug Discovery

The discovery and development of this compound-based drugs typically follow a structured workflow, starting from initial screening to lead optimization.

Conclusion

This compound represents a valuable and versatile scaffold in the field of drug discovery. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, underscores its potential for the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and viral illnesses. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising class of compounds. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives will undoubtedly pave the way for the discovery of next-generation medicines. However, it is crucial to conduct thorough investigations to rule out non-specific activity and pan-assay interference to ensure the successful translation of these compounds into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Regulation of NF-κB Activation through a Novel PI-3K-Independent and PKA/Akt-Dependent Pathway in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for high throughput 3D drug screening of patient derived melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A spectrophotometric method for assay of tannase using rhodanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides | PLOS One [journals.plos.org]

Potential Therapeutic Targets for 3-Allylrhodanine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a five-membered heterocyclic moiety, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives, including 3-allylrhodanine-based compounds, are actively being investigated for their potential to modulate various therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antibacterial Targets

Rhodanine derivatives have shown promising activity against a range of bacteria, including multidrug-resistant strains.[1][2] Key molecular targets identified in the literature include enzymes essential for bacterial survival and pathogenesis.

D-alanyl Carrier Protein Ligase (DltA) and Nucleoside Diphosphate Kinase (NDK)

Certain 3-allyl-5-(4-arylazo)-2-thioxothiazolidine-4-one derivatives have been investigated for their inhibitory activity against D-alanyl carrier protein ligase (DltA) and nucleoside diphosphate kinase (NDK).[3] DltA is involved in the D-alanylation of teichoic acids in Gram-positive bacteria, a process that modulates the net charge of the cell wall and contributes to resistance against cationic antimicrobial peptides. NDK is a housekeeping enzyme responsible for the synthesis of nucleoside triphosphates, other than ATP.

A study involving in silico screening suggested that a specific this compound derivative (HL3) exhibited strong binding to both DltA from Bacillus cereus and NDK from Staphylococcus aureus.[3] This compound demonstrated significant antimicrobial activity against B. cereus and S. aureus, inducing malformed and incompletely separated cells with ruptured cell walls.[3]

DNA Gyrase B

By incorporating features of quinolone antibiotics, rhodanine derivatives have been designed to target DNA Gyrase B, an essential enzyme for bacterial DNA replication. One potent compound, Cy14, exhibited an IC50 of 10 nM against DNA Gyrase B, demonstrating the potential for developing broad-spectrum antibacterial agents.[4]

Table 1: Antibacterial Activity of Selected Rhodanine Derivatives

| Compound | Target | Organism | Activity | Reference |

| HL3 | DltA, NDK | Bacillus cereus, Staphylococcus aureus | Significant antimicrobial activity | [3] |

| Cy14 | DNA Gyrase B | Mycobacterium tuberculosis | IC50 = 10 nM | [4] |

| Compounds 69-74 | Not specified | MRSA, QRSA | MIC = 1 µg/mL | [2] |

Experimental Protocol: In Silico Screening of DltA and NDK Inhibition

A representative experimental workflow for in silico screening of potential inhibitors is outlined below. This process is crucial for the initial identification of compounds that are likely to interact with the target protein.

Antiviral Targets

The rhodanine scaffold has been identified in compounds with inhibitory activity against various viruses, including HIV.[5] The primary mechanism often involves the inhibition of key viral enzymes required for replication.

HIV-1 Integrase

Rhodanine-containing compounds have been identified as inhibitors of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome.[5] Structure-activity relationship (SAR) studies have shown that modifications to the aryl and alkylidene substructures of the rhodanine core can significantly influence the inhibitory potency against both the 3'-processing and strand transfer steps catalyzed by integrase.[5]

SARS-CoV-2 3CLpro and RdRp

While not specific to this compound, other heterocyclic compounds have been shown to target key enzymes of SARS-CoV-2, suggesting potential avenues for rhodanine derivatives. The 3C-like protease (3CLpro) and the RNA-dependent RNA polymerase (RdRp) are highly conserved and essential for viral replication, making them attractive drug targets.[6][7]

Table 2: Antiviral Activity of a Rhodanine Derivative

| Compound Class | Target | Virus | Activity | Reference |

| Rhodanine derivatives | HIV-1 Integrase | HIV-1 | Inhibition of 3'-processing and strand transfer | [5] |

Anticancer Targets

The anticancer potential of rhodanine derivatives has been extensively explored, with several molecular targets and signaling pathways implicated in their mechanism of action.[8][9]

Protein Tyrosine Phosphatase of Regenerating Liver 3 (PRL-3)

PRL-3 is a phosphatase that is overexpressed in various metastatic cancers, making it a promising therapeutic target. A series of benzylidene rhodanine derivatives were synthesized and evaluated for their ability to inhibit PRL-3. Compound 5e from this series was identified as the most active, with an IC50 value of 0.9 µM in vitro.[10] This compound also demonstrated a reduction in cell invasion in a cell-based assay.[10]

Tubulin

Certain rhodanine-3-acetic acid derivatives have been shown to exhibit anticancer activity by disrupting microtubule dynamics.[11] These compounds were designed to combine the pharmacophores of a rhodanine scaffold, α,β-unsaturated ketones, and acrylamide derivatives. Several of these compounds displayed potent antiproliferative activity against various cancer cell lines, including A549 (lung), PC-3 (prostate), and HepG2 (liver).[11]

Tyrosine Kinases (VEGFR, EGFR, HER2)

Rhodanine-piperazine hybrids have been designed as potential inhibitors of key tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2).[12] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.

Table 3: Anticancer Activity of Selected Rhodanine Derivatives

| Compound | Target/Cell Line | Activity | Reference |

| 5e | PRL-3 | IC50 = 0.9 µM | [10] |

| 38 | A2780 (ovarian) | IC50 = 4.4 µM | [8][9] |

| 38 | A2780cisR (ovarian) | IC50 = 3.3 µM | [8][9] |

| 19 | MCF-7 (breast) | 81% growth inhibition at 10 µg/mL | [8][9] |

| I20 | A549, PC-3, HepG2 | IC50 values in the low micromolar range | [11] |

Signaling Pathway: Tyrosine Kinase Inhibition

The following diagram illustrates a simplified signaling pathway initiated by a growth factor and how rhodanine-based inhibitors can block this pathway at the receptor tyrosine kinase level.

Antidiabetic Targets

Rhodanine derivatives have been investigated for their potential in managing diabetes and its complications, primarily through the inhibition of key enzymes in glucose metabolism.[13][14]

Aldose Reductase (ALR2) and Aldehyde Reductase (ALR1)

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[15] The approved drug Epalrestat, a rhodanine-3-acetic acid derivative, is an aldose reductase inhibitor.[8][9] A series of 5-benzylidene rhodanine-3-acetamide derivatives have shown good inhibitory activity against both aldehyde reductase (ALR1) and aldose reductase (ALR2).[15] Notably, compound 3f was a potent ALR2 inhibitor with an IC50 of 0.12 µM.[15]

α-Glucosidase

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Several 5-arylidene-3-methylrhodanine derivatives have demonstrated potent α-glucosidase inhibitory activity, with compound 2b being approximately 19 times more potent than the standard drug acarbose.[16]

Table 4: Antidiabetic Activity of Selected Rhodanine Derivatives

| Compound | Target | Activity (IC50) | Reference |

| 3a | ALR2 | 0.25 ± 0.04 µM | [15] |

| 3f | ALR2 | 0.12 ± 0.03 µM | [15] |

| 3c | ALR1 | 2.38 ± 0.02 µM | [15] |

| 3f | ALR1 | 2.18 ± 0.03 µM | [15] |

| 2b | α-Glucosidase | 11.3 µM | [16] |

| 3'c | α-Glucosidase | 12.4 µM | [16] |

| 3'd | α-Glucosidase | 21.9 µM | [16] |

| Acarbose (standard) | α-Glucosidase | 214.5 µM | [16] |

Experimental Protocol: α-Glucosidase Inhibition Assay

The following provides a generalized protocol for assessing the in vitro inhibitory activity of this compound-based compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Test compounds (this compound derivatives)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate reader

Procedure:

-

Prepare solutions of the test compounds and acarbose in a suitable solvent (e.g., DMSO) at various concentrations.

-

In a 96-well plate, add a specific volume of the α-glucosidase solution in phosphate buffer to each well.

-

Add the test compound or acarbose solution to the respective wells and incubate for a predefined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate for another set period (e.g., 20 minutes) at the same temperature.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the yellow-colored p-nitrophenol released at a specific wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compounds.

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound-based compounds and the broader class of rhodanine derivatives represent a versatile scaffold for the development of novel therapeutic agents. The ability of these compounds to interact with a diverse range of biological targets, including bacterial and viral enzymes, key proteins in cancer signaling pathways, and enzymes involved in diabetic complications, underscores their significant potential in drug discovery. Further exploration of the structure-activity relationships and optimization of the rhodanine core are likely to yield potent and selective inhibitors for a variety of diseases. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers dedicated to advancing these promising compounds towards clinical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Allyl rhodanine azo dye derivatives: Potential antimicrobials target d-alanyl carrier protein ligase and nucleoside diphosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Mini-Review on the Common Antiviral Drug Targets of Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Novel targets for potential therapeutic use in Diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rhodanine-3-acetamide derivatives as aldose and aldehyde reductase inhibitors to treat diabetic complications: synthesis, biological evaluation, molecular docking and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and in vitro α-glucosidase inhibitory activity of some of the derivatives of 3-methylrhodanine | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

In-Depth Technical Guide to 3-Allylrhodanine: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Allylrhodanine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, a key synthetic protocol, and explores its role as a modulator of important biological signaling pathways.

Core Chemical Identifiers of this compound

This compound, a derivative of the rhodanine scaffold, is characterized by the presence of an allyl group at the N-3 position of the thiazolidine ring. Its fundamental chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

| Identifier Type | Value |

| CAS Number | 1457-47-2[1][2][3][4] |

| IUPAC Name | 3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one |

| Synonyms | 3-Allyl-2-thioxo-4-thiazolidinone, this compound |

| Chemical Formula | C6H7NOS2[1] |

| Molecular Weight | 173.26 g/mol [1] |

| PubChem CID | 73823 |

| SMILES String | C=CCN1C(=S)SCC1=O |

| InChI Key | GYGUTBCTEJBRAN-UHFFFAOYSA-N |

| Appearance | Light yellow to brown crystalline solid[4] |

| Melting Point | 46-48 °C[1] |

| Boiling Point | 139 °C at 6 mmHg[1] |

Experimental Protocols: Synthesis of this compound Derivatives

The versatile rhodanine core, particularly the active methylene group at the C-5 position, allows for a variety of chemical modifications. A cornerstone reaction for the derivatization of this compound is the Knoevenagel condensation, which is widely employed to introduce diverse functionalities, leading to a broad spectrum of biologically active molecules.

Knoevenagel Condensation for the Synthesis of 5-Aryliden-3-allylrhodanine Derivatives

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an aromatic aldehyde.

Objective: To synthesize a 5-aryliden-3-allylrhodanine derivative.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, combine this compound (1.0 equivalent), the desired aromatic aldehyde (1.0-1.2 equivalents), and anhydrous sodium acetate (1.0 equivalent).

-

Add glacial acetic acid to the flask to serve as the solvent and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product will typically precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Wash the collected solid sequentially with water, cold ethanol, and diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized derivative should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Significance and Signaling Pathways

Rhodanine and its derivatives, including this compound, are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. These compounds have been extensively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.

Inhibition of PRL-3 and its Impact on Cancer Metastasis

One of the notable targets of rhodanine derivatives is the Protein Tyrosine Phosphatase of Regenerating Liver 3 (PRL-3). PRL-3 is overexpressed in various metastatic cancers and plays a crucial role in promoting cell migration, invasion, and metastasis. Rhodanine-based inhibitors have been shown to effectively block the enzymatic activity of PRL-3.

The diagram below illustrates the signaling pathway through which PRL-3 promotes cancer cell motility and how rhodanine derivatives can intervene. Overexpressed PRL-3 is thought to dephosphorylate and activate substrates that lead to the activation of the Rho family of small GTPases, such as RhoA and RhoC. These GTPases, in turn, activate their downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). Activated ROCK promotes the phosphorylation of myosin light chain (MLC), leading to increased actin-myosin contractility, stress fiber formation, and ultimately, enhanced cell migration and invasion. Rhodanine-based inhibitors of PRL-3 block this cascade at its origin, thereby preventing the downstream events that drive metastasis.

The development of potent and selective PRL-3 inhibitors based on the this compound scaffold represents a promising therapeutic strategy for combating metastatic cancer. Further research in this area is focused on optimizing the structure of these inhibitors to enhance their efficacy and pharmacokinetic properties.

References

- 1. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodanine-based PRL-3 inhibitors blocked the migration and invasion of metastatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies | Bentham Science [benthamscience.com]

The Enduring Versatility of the Rhodanine Scaffold: A Comprehensive Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The rhodanine scaffold, a privileged heterocyclic motif, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of rhodanine and its derivatives, focusing on their synthesis, therapeutic applications, and mechanisms of action. Quantitative data are presented in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial signaling pathways and workflows are visualized using Graphviz diagrams.

Synthesis of Rhodanine Derivatives: The Knoevenagel Condensation

A fundamental and widely employed method for the synthesis of 5-substituted rhodanine derivatives is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group, such as rhodanine or its N-substituted analogs, typically in the presence of a basic catalyst.

Experimental Protocol: Synthesis of 5-Benzylidene Rhodanine Derivatives via Knoevenagel Condensation

This protocol outlines a general procedure for the synthesis of 5-benzylidene rhodanine derivatives.[1][2][3]

Materials:

-

Rhodanine (or N-substituted rhodanine) (1.0 eq)

-

Substituted benzaldehyde (1.0-1.2 eq)

-

Basic catalyst (e.g., piperidine, sodium acetate, ammonium acetate, or an ionic liquid like Di-Isopropyl Ethyl Ammonium Acetate - DIPEAc)

-

Solvent (e.g., ethanol, acetic acid, or solvent-free)

-

Glacial acetic acid (for reactions using sodium acetate)

-

Hydrochloric acid (for work-up)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve rhodanine (1.0 eq) and the substituted benzaldehyde (1.0-1.2 eq) in the chosen solvent.

-

Catalyst Addition: Add a catalytic amount of the selected base. If using sodium acetate, an equimolar amount of glacial acetic acid is also added.

-

Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 2-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). For solvent-free conditions with DIPEAc, the reaction can proceed at room temperature.

-

Work-up: After completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by vacuum filtration. If not, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to induce precipitation.

-

Purification: Collect the crude product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure 5-benzylidene rhodanine derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Biological Activities

Rhodanine derivatives have been extensively investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and antidiabetic activities.

Anticancer Activity

Rhodanine-based compounds have emerged as potent anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-benzilidene-3-ethyl rhodanine (BTR-1) | CEM (Leukemia) | <10 | [4] |

| KSK05014 | HT-29 (Colon) | Not specified | [5] |

| Benzimidazole-rhodanine conjugates | HeLa, A549, Raji, PC-3, MDA-MB-201, HL-60 | Potent inhibition at 10 µM | [6] |

| 3-aryl-rhodanine benzoic acid derivatives (33 and 41) | MDA-MB-231, K562, PC-3 | Submicromolar Ki values against Bcl-2 | [7] |

A primary mechanism by which rhodanine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often mediated through the intrinsic mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins.[5][7][8][9]

Certain rhodanine derivatives also function as topoisomerase II inhibitors.[6] Topoisomerase II is a crucial enzyme that alters DNA topology and is essential for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately, cell death.

This protocol is for assessing the inhibitory effect of rhodanine derivatives on topoisomerase II-mediated relaxation of supercoiled plasmid DNA.[10][11][12][13][14]

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled pBR322 plasmid DNA

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

-

10 mM ATP solution

-

Rhodanine derivative stock solution (in DMSO)

-

Stop solution/loading dye (e.g., 0.77% SDS, 77 mM EDTA, with a tracking dye)

-

Agarose

-

1x TBE buffer (Tris/Borate/EDTA)

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1 v/v) (optional)

Procedure:

-

Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. For each reaction, add 2 µL of 10x reaction buffer, 2 µL of 10 mM ATP, 200-500 ng of supercoiled pBR322 DNA, and the test compound at various concentrations. Adjust the final volume to 20 µL with sterile water. Include a positive control (enzyme, no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of human topoisomerase II (typically 1-2 units).

-

Incubation: Incubate the reaction mixtures at 37°C for 30-60 minutes.

-

Termination: Stop the reaction by adding 4 µL of the stop solution/loading dye.

-

Extraction (Optional): To remove the compound, extract the reaction mixture with 30 µL of chloroform/isoamyl alcohol. Centrifuge and take the aqueous (upper) phase.[12]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TBE buffer.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Visualization: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV illumination. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.

-

Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands to determine the extent of inhibition.

Antimicrobial Activity

The rhodanine scaffold is a prolific source of antimicrobial agents, with derivatives showing activity against a range of pathogenic bacteria.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Rhodanine derivatives | S. aureus | 8 | [15] |

| Rhodanine derivatives | MRSA | 8 | [15] |

| Rhodanine-3-propionic acid derivatives | Gram-positive bacteria | Potent activity | [16] |

| Rhodanine derivatives | Gram-negative bacteria | No activity | [16] |

A key target for rhodanine-based antibacterial agents is the bacterial cell wall, specifically the peptidoglycan biosynthesis pathway. Some derivatives have been shown to inhibit Mur ligases (MurC-MurF), which are essential enzymes in the cytoplasmic steps of peptidoglycan synthesis.[15][17]

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20][21][22]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Rhodanine derivative stock solution

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-